molecular formula C14H12N2OS B2990396 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-83-0

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2990396
CAS No.: 562792-83-0
M. Wt: 256.32
InChI Key: ZKQUXIGLHOTDDL-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3,4-dimethylphenyl group at position 6 and a carbaldehyde moiety at position 3.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-3-4-11(7-10(9)2)13-12(8-17)16-5-6-18-14(16)15-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQUXIGLHOTDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Similar imidazo[2,1-b]thiazole derivatives have shown significant activity against Mycobacterium tuberculosis. This suggests that 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium.

Biological Activity

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. Characterized by its unique imidazo[2,1-b][1,3]thiazole core and a 3,4-dimethylphenyl substituent, this compound exhibits properties that may be beneficial in treating various diseases, particularly those caused by resistant pathogens.

The primary biological target of this compound is Pantothenate synthetase , an enzyme crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb). The compound inhibits this enzyme's activity, leading to a disruption in coenzyme A production, which is vital for numerous metabolic processes within the bacteria. This inhibition can result in the bactericidal effects observed in vitro against Mtb .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties. Below is a summary of key findings:

Activity Target/Organism IC50/MIC Values Reference
AntitubercularMycobacterium tuberculosisMIC = 3.125 μg/mL
AnticancerVarious cancer cell linesGI50 = 1.4 to 4.2 µM
AntifungalVarious fungal strainsNot specified
AntioxidantVarious assaysNot specified

Antitubercular Activity

In a study evaluating a series of imidazo[2,1-b][1,3]thiazole derivatives, including this compound, it was found that several compounds exhibited potent anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis. The MIC values indicated strong efficacy at low concentrations .

Anticancer Properties

Research into the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives revealed that certain compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs showed IC50 values in the submicromolar range against human cervix carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) cells .

Antifungal and Antioxidant Activities

The antifungal activity of imidazo[2,1-b][1,3]thiazole compounds has also been explored. Although specific data for this compound is limited, related compounds have shown promising results against various fungal strains. Additionally, antioxidant assays indicated potential protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent on Phenyl Additional Groups Molecular Formula Molecular Weight Key Features
6-(3,4-Dimethylphenyl)...carbaldehyde 3,4-dimethyl None C₁₄H₁₂N₂OS ~264.3 Electron-donating substituents
6-(4-Methylphenyl)...carbaldehyde 4-methyl None C₁₃H₁₀N₂OS 242.30 Simpler structure, lower lipophilicity
CITCO 4-chloro Oxime (O-(3,4-dichlorobenzyl)oxime) C₁₉H₁₂Cl₃N₃O₂S 469.74 CAR agonist, induces CYP genes
6-(4-Fluorophenyl)...carbaldehyde 4-fluoro None C₁₂H₇FN₂OS 246.26 Electronegative substituent

Key Observations :

  • Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to monosubstituted analogs (e.g., 4-methyl or 4-fluoro derivatives) .
  • Functional Group Differences : CITCO contains an oxime group critical for CAR activation, absent in the target compound. This structural difference likely diminishes CAR binding affinity for the target compound .
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)
  • CAR Agonism: CITCO directly binds phosphorylated CAR, promoting monomerization and activation. Genome-wide studies show it upregulates CYP2B6, CYP2C9, and CYP3A4 in human hepatocytes (1.28- to 2.19-fold induction) .
  • Mechanism : The oxime group in CITCO facilitates interactions with CAR’s ligand-binding domain, a feature absent in the target compound .
Hypothesized Activity of 6-(3,4-Dimethylphenyl)...carbaldehyde
  • The dimethylphenyl group may improve membrane permeability due to increased lipophilicity but lacks the oxime required for CAR activation. Computational modeling suggests weaker receptor binding compared to CITCO.

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